1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride
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Overview
Description
1-Oxa-7-azaspiro[45]decan-2-one hydrochloride is a chemical compound with the molecular formula C8H13NO2ClH It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of a nitrile with a suitable reagent in the presence of a solvent such as tetrahydrofuran (THF). The reaction can be carried out in a single step without the need for intermediate isolation, resulting in a higher yield. The free amine obtained from this reaction is then converted into its hydrochloride salt .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves standard organic synthesis techniques, including the use of protective groups and purification steps such as recrystallization.
Chemical Reactions Analysis
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or oxygen atoms in the spiro structure can be targeted by nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like THF, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Scientific Research Applications
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride exerts its effects is not fully understood. its spiro structure suggests that it may interact with biological targets in a unique manner, potentially involving the formation of stable complexes with proteins or other macromolecules. The molecular targets and pathways involved are likely to be specific to the particular application being studied, whether it be enzyme inhibition, receptor modulation, or other biochemical interactions.
Comparison with Similar Compounds
1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride can be compared with other spiro compounds such as:
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
1-Oxa-4-azaspiro[4.5]decane: Another spiro compound with a different ring structure, which can result in different physical and chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-oxa-9-azaspiro[4.5]decan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7-2-4-8(11-7)3-1-5-9-6-8;/h9H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQSPWHMWXAWRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)O2)CNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717602 |
Source
|
Record name | 1-Oxa-7-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314961-56-2 |
Source
|
Record name | 1-Oxa-7-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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